(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate
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Overview
Description
(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate is a chemical compound with the molecular formula C13H18O8 It is a derivative of oxolane, featuring multiple acetoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate typically involves the acetylation of a precursor molecule. One common method is the acetylation of (3,4,5-Trihydroxy-4-methyloxolan-2-yl)methanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding alcohols.
Oxidation: The compound can be oxidized to form carboxylic acids.
Substitution: The acetoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products
Hydrolysis: (3,4,5-Trihydroxy-4-methyloxolan-2-yl)methanol
Oxidation: Corresponding carboxylic acids
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its acetoxy groups can be selectively modified to study enzyme specificity and activity.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, they are studied for their anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of polymers and as a plasticizer. Its ability to modify the physical properties of materials makes it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The acetoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (3,4,5-Trihydroxy-4-methyloxolan-2-yl)methyl acetate
- (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl butyrate
- (3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl propionate
Uniqueness
(3,4,5-Triacetyloxy-4-methyloxolan-2-yl)methyl acetate is unique due to its specific arrangement of acetoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise functional group placement, such as in the synthesis of complex organic molecules and in biochemical studies.
Properties
IUPAC Name |
(3,4,5-triacetyloxy-4-methyloxolan-2-yl)methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-7(15)19-6-11-12(20-8(2)16)14(5,23-10(4)18)13(22-11)21-9(3)17/h11-13H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXADQSOQHONLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)(C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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